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Compound of Interest

Compound Name: N-p-Tosylglycine

Cat. No.: B554631

Unveiling Binding Affinities: A Comparative
Docking Study of N-p-Tosylglycine Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced
interactions between ligands and their protein targets is paramount. This guide provides a
comparative analysis of the binding affinities of various N-p-Tosylglycine derivatives through
computational docking studies. The data presented herein offers a quantitative basis for
structure-activity relationship (SAR) studies and can guide the rational design of more potent
and selective inhibitors.

This comparative guide delves into the binding affinities of a series of Nicotinoylglycine
derivatives, closely related to N-p-Tosylglycine, against the active site of Penicillin-Binding
Protein 3 (PBP3). The presented data is derived from a comprehensive study by B. A. Hassan
et al. (2020), which explored the synthesis and antimicrobial potential of these compounds.

Comparative Binding Affinities

The following table summarizes the docking scores and binding affinities of various
Nicotinoylglycine derivatives when docked with Penicillin-Binding Protein 3 (PBP3). Lower
docking scores and more negative binding affinities are indicative of more favorable binding
interactions.
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Derivative . Binding Affinity
Compound ID Docking Score
Structure (kcal/mol)

Nicotinoyl-glycyl-
4 ] yroy y -11.868 -5.315
glycine-hydrazide

7 Pyrazole derivative Not explicitly stated -6.533
Diethyl malonate o

8 T Not explicitly stated -7.152
derivative

9 Oxadiazole derivative Not explicitly stated -6.871
Ethyl cyanoacetate o

10 o Not explicitly stated -6.994
derivative

Data sourced from Hassan, B. A., et al. (2020). Synthesis, Docking, Computational Studies,
and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine
Hydrazide. Molecules, 25(16), 3589.[1]

Experimental Protocols

The computational docking studies were performed to elucidate the binding modes and
affinities of the synthesized Nicotinoylglycine derivatives against the active site of Penicillin-
Binding Protein 3 (PBP3).

Molecular Docking Methodology

The molecular docking protocol was executed using industry-standard computational tools. The
primary steps involved in the docking simulation are outlined below. The derivatives of
Nicotinoylglycine exhibited docking values ranging from -9.597 to -17.891, with binding affinities
between -4.781 and -7.152 kcal/mol.[1] Compound 4, a key hydrazide substitution,
demonstrated a strong binding affinity of -5.315 kcal/mol and a docking score of -11.868.[1]
This compound formed hydrogen bonds with key residues Ser448, Glu623, and GIn524 within
the active site of PBP3.[1]

Caption: General workflow for computational molecular docking studies.

© 2025 BenchChem. All rights reserved. 2/4 Tech Support


https://pdfs.semanticscholar.org/bd8d/376c26bcf047434b869627888a0b00a707e5.pdf
https://pdfs.semanticscholar.org/bd8d/376c26bcf047434b869627888a0b00a707e5.pdf
https://pdfs.semanticscholar.org/bd8d/376c26bcf047434b869627888a0b00a707e5.pdf
https://pdfs.semanticscholar.org/bd8d/376c26bcf047434b869627888a0b00a707e5.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Signaling Pathway and Logical Relationships

The logical progression of a computational drug design and evaluation process, starting from
the synthesis of compounds to their biological and in-silico evaluation, is depicted in the
following diagram. This workflow illustrates how experimental synthesis is coupled with
computational studies to predict and rationalize the biological activity of novel chemical entities.

Caption: Logical workflow from synthesis to lead identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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